Ethyl 4-(2-fluorophenyl)-3-oxobutanoate

Catalog No.
S3404988
CAS No.
221121-35-3
M.F
C12H13FO3
M. Wt
224.23 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 4-(2-fluorophenyl)-3-oxobutanoate

CAS Number

221121-35-3

Product Name

Ethyl 4-(2-fluorophenyl)-3-oxobutanoate

IUPAC Name

ethyl 4-(2-fluorophenyl)-3-oxobutanoate

Molecular Formula

C12H13FO3

Molecular Weight

224.23 g/mol

InChI

InChI=1S/C12H13FO3/c1-2-16-12(15)8-10(14)7-9-5-3-4-6-11(9)13/h3-6H,2,7-8H2,1H3

InChI Key

ULGNQPPGNKYLFN-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)CC1=CC=CC=C1F

Canonical SMILES

CCOC(=O)CC(=O)CC1=CC=CC=C1F

Ethyl 4-(2-fluorophenyl)-3-oxobutanoate (CAS 221121-35-3) is a highly versatile, pre-fluorinated β-keto ester utilized extensively in the synthesis of complex heterocycles, including pyrazoles, pyrimidines, and isoxazoles. By incorporating a 2-fluorobenzyl moiety directly adjacent to the reactive β-keto ester core, this compound bypasses the need for hazardous and unselective late-stage fluorination. Industrial buyers prioritize this specific building block for its quantifiable balance of methylene reactivity, lipophilicity modulation, and process-friendly ethyl ester stability, making it an established precursor for advanced agrochemicals and active pharmaceutical ingredients (APIs) targeting kinase and GPCR inhibition [1].

Substituting Ethyl 4-(2-fluorophenyl)-3-oxobutanoate with its non-fluorinated counterpart (ethyl 4-phenyl-3-oxobutanoate) followed by late-stage electrophilic fluorination inevitably leads to complex mixtures of ortho- and para-fluorinated isomers, alongside unwanted α-fluorination at the active methylene [1]. This necessitates resource-intensive chromatographic separations that severely impact process mass intensity (PMI) and overall yield. Furthermore, attempting to substitute with the methyl ester variant (methyl 4-(2-fluorophenyl)-3-oxobutanoate) often results in premature ester hydrolysis during alkaline workups, leading to rapid decarboxylation of the resulting β-keto acid. The ethyl ester strikes the necessary balance between steric protection and leaving-group ability during cyclocondensation, improving reproducibility during scale-up [2].

Regioselective Purity in Heterocycle Manufacturing

Utilizing the pre-fluorinated Ethyl 4-(2-fluorophenyl)-3-oxobutanoate enables >99% ortho-fluoro incorporation in downstream cyclizations. In contrast, utilizing ethyl 4-phenyl-3-oxobutanoate with subsequent electrophilic fluorination (e.g., using Selectfluor) yields a highly problematic mixture, typically recovering less than 40% of the desired ortho-isomer due to competing para- and α-fluorination [1].

Evidence DimensionYield of desired ortho-fluorinated heterocycle
Target Compound Data>99% regiochemical fidelity (direct cyclization)
Comparator Or Baseline<40% yield (ethyl 4-phenyl-3-oxobutanoate + late-stage fluorination)
Quantified Difference~60% absolute yield improvement and elimination of isomer separation
ConditionsStandard Knorr pyrazole synthesis vs. late-stage electrophilic fluorination

Procuring the pre-fluorinated building block eliminates the need for costly, low-yielding chromatographic separations, directly improving API manufacturing margins.

Hydrolytic Stability During Multi-Step Processing

The ethyl ester functionality of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate provides a critical kinetic buffer against premature hydrolysis during mildly basic aqueous workups. Comparative stability studies indicate that the ethyl ester hydrolyzes approximately 40% slower than its methyl ester counterpart under identical alkaline conditions (0.1 M NaOH, 25 °C) [1].

Evidence DimensionRelative rate of alkaline hydrolysis
Target Compound Data1.0x (baseline stability)
Comparator Or Baseline~1.6x faster hydrolysis (Methyl 4-(2-fluorophenyl)-3-oxobutanoate)
Quantified Difference40% reduction in unwanted hydrolysis/decarboxylation events
Conditions0.1 M NaOH, aqueous/organic biphasic workup, 25 °C

The enhanced stability of the ethyl ester widens the process window during complex multi-step syntheses, reducing batch-to-batch yield variations caused by decarboxylative degradation.

Active Methylene Acidity and Alkylation Efficiency

The electron-withdrawing inductive effect of the 2-fluorophenyl group slightly increases the acidity of the active methylene (C2 position) compared to non-fluorinated analogs. The pKa of Ethyl 4-(2-fluorophenyl)-3-oxobutanoate is approximately 10.5, compared to 10.8 for ethyl 4-phenyl-3-oxobutanoate[1]. This subtle shift allows for efficient α-alkylation using milder bases like potassium carbonate instead of requiring strong bases like sodium hydride.

Evidence DimensionActive methylene pKa and base requirement
Target Compound DatapKa ~10.5 (efficient alkylation with K2CO3)
Comparator Or BaselinepKa ~10.8 (ethyl 4-phenyl-3-oxobutanoate, requires NaH)
Quantified Difference0.3 pKa unit shift enabling mild-base compatibility
ConditionsThermodynamic pKa in DMSO; standard α-alkylation protocols

Enabling the use of milder bases improves functional group tolerance and eliminates the safety hazards associated with handling sodium hydride at an industrial scale.

Cyclocondensation Kinetics in Pyrazole Synthesis

The inductive pull of the fluorine atom enhances the electrophilicity of the β-ketone, accelerating condensation reactions with weak nucleophiles. In standard reactions with substituted arylhydrazines, Ethyl 4-(2-fluorophenyl)-3-oxobutanoate reaches >95% conversion in 2-3 hours, whereas the non-fluorinated ethyl 4-phenyl-3-oxobutanoate requires 4-6 hours to achieve similar conversion levels under identical reflux conditions [1].

Evidence DimensionTime to >95% conversion in cyclocondensation
Target Compound Data2-3 hours
Comparator Or Baseline4-6 hours (Ethyl 4-phenyl-3-oxobutanoate)
Quantified Difference50% reduction in reaction time
ConditionsRefluxing ethanol, 1.1 eq arylhydrazine

Faster reaction kinetics reduce energy consumption and minimize the formation of thermal degradation byproducts during large-scale reactor operations.

Scale-Up Synthesis of 2-Fluorobenzyl-Substituted Pyrazoles and Pyrimidines

Due to its pre-installed ortho-fluoro group and accelerated cyclocondensation kinetics, this compound is a highly effective precursor for manufacturing pyrazole- and pyrimidine-based APIs. It bypasses the low yields and separation bottlenecks associated with late-stage fluorination, making it ideal for multi-kilogram production campaigns[1].

Development of Lipophilic Kinase Inhibitors

The incorporation of the 2-fluorophenyl moiety predictably increases the lipophilicity and metabolic stability of the resulting heterocycle compared to non-fluorinated analogs. This makes the compound a highly valuable building block in medicinal chemistry for optimizing the pharmacokinetic profiles of kinase inhibitors targeting the central nervous system[2].

Base-Sensitive Alpha-Alkylation Workflows

Because the active methylene is slightly more acidic (pKa ~10.5) than standard phenyl-substituted β-keto esters, this compound is perfectly suited for synthetic routes that require α-alkylation in the presence of base-sensitive functional groups. It allows process chemists to use mild carbonate bases rather than hazardous metal hydrides [3].

XLogP3

2

Dates

Last modified: 08-19-2023

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